

Geissoschizoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Geissoschizoline

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Introduction

Geissoschizoline is a monoterpenoid indole alkaloid derived from the bark of the Amazonian tree *Geissospermum vellosii*.^{[1][2]} This complex heterocyclic compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.^{[1][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **geissoschizoline**, with a focus on its anticholinesterase and anti-inflammatory effects. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Geissoschizoline possesses a complex pentacyclic structure.^[2] Its core is a curan-type skeleton, characterized by an indole moiety fused to a quinolizidine system.^[4] The systematic IUPAC name for **geissoschizoline** is [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol.^[4]

A summary of its key chemical and physicochemical properties is provided in the table below.

Property	Value	Reference
Chemical Formula	C ₁₉ H ₂₆ N ₂ O	[2]
Molecular Weight	298.42 g/mol	[2][4]
CAS Number	18397-07-4	[4]
IUPAC Name	[(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.0 ¹⁹ .0 ²⁷ .0 ¹⁴¹⁷]octadeca-2,4,6-trien-10-yl]methanol	[4]
SMILES	<chem>CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1--INVALID-LINK--CO</chem>	[4]
Appearance	Crystalline solid	[2]
Solubility	Soluble in organic solvents	[2]

Biological Activity and Mechanism of Action

Geissoschizoline exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied.[1][3] The primary mechanisms contributing to its neuroprotective potential are the inhibition of cholinesterase enzymes and the suppression of neuroinflammation.[1]

Anticholinesterase Activity

Geissoschizoline has been identified as a potent inhibitor of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).[1] Enzyme kinetic studies have revealed a mixed-type inhibition mechanism for both enzymes.[1] Molecular docking studies suggest that **geissoschizoline** binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, classifying it as a dual-site inhibitor.[1]

Anti-inflammatory Effects

In addition to its anticholinesterase activity, **geissoschizoline** demonstrates significant anti-inflammatory properties.[1] Studies on lipopolysaccharide (LPS)-stimulated microglial cells have shown that **geissoschizoline** can effectively reduce the release of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]

The table below summarizes the key in vitro biological activities of **geissoschizoline**.

Target/Assay	Organism/Cell Line	Activity	Value	Reference
Acetylcholinesterase (AChE)	Human	IC ₅₀	20.40 ± 0.93 μM	[1]
Butyrylcholinesterase (BChE)	Human	IC ₅₀	10.21 ± 0.01 μM	[1]
Acetylcholinesterase (AChE)	Electrophorus electricus	IC ₅₀	5.86 μM	[3]
Nitric Oxide (NO) Production	Mouse Microglia (LPS-stimulated)	Inhibition	Significant reduction at 1 μM	[1]
Tumor Necrosis Factor-alpha (TNF-α) Release	Mouse Microglia (LPS-stimulated)	Inhibition	Significant reduction at 1 μM	[1]

Signaling Pathway of Geissoschizoline's Neuroprotective Effects

The neuroprotective effects of **geissoschizoline** can be attributed to its dual action on cholinergic neurotransmission and neuroinflammation. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway for the neuroprotective effects of **geissoschizoline**.

Experimental Protocols

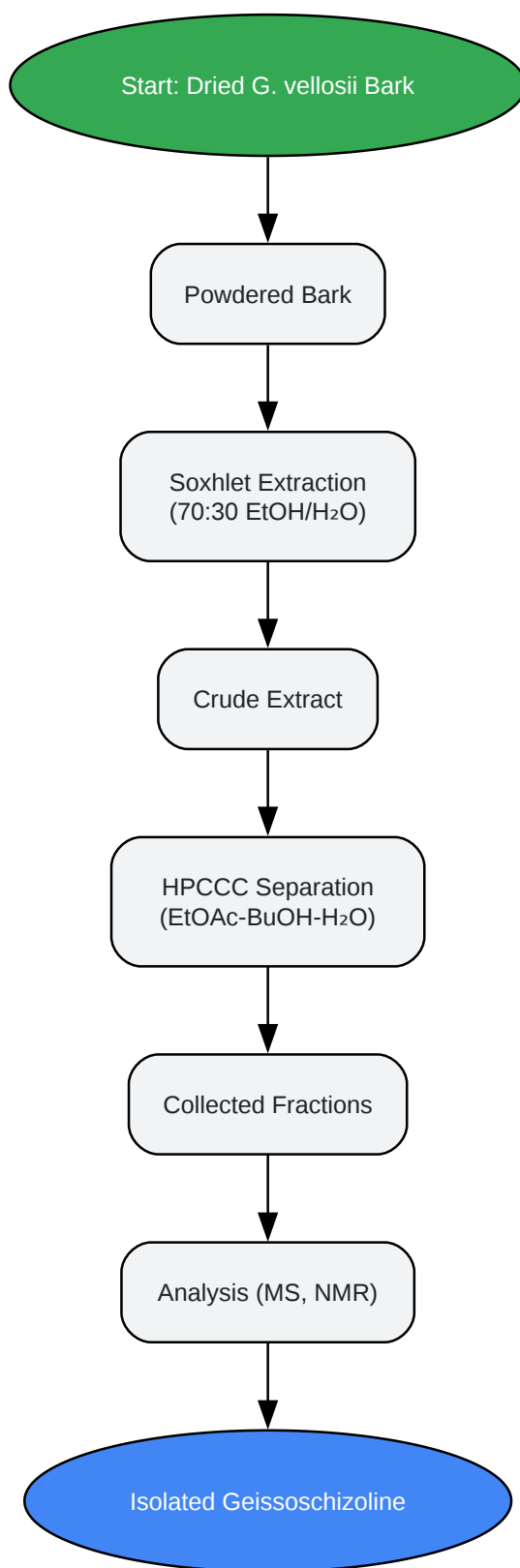
Isolation of Geissoschizoline from Geissospermum vellosii

Geissoschizoline is naturally found in the bark of *Geissospermum vellosii*. A common method for its isolation involves extraction followed by high-performance counter-current chromatography (HPCCC).^{[5][6]}

Protocol Outline:

- **Extraction:** The dried and powdered bark of *G. vellosii* is subjected to Soxhlet extraction with a 70:30 ethanol/water mixture.^[7]
- **HPCCC Separation:** The crude extract is then subjected to HPCCC. A common solvent system used is ethyl acetate-butanol-water (2:3:5 v/v/v) in an elution-extrusion mode, with the upper phase as the stationary phase.^[6]
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by techniques such as mass spectrometry and NMR to identify and isolate **geissoschizoline**.^{[5][8]}

The following diagram illustrates a general workflow for the isolation process.



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Caption: General workflow for the isolation of **geissoschizoline**.

Total Synthesis of Geissoschizoline

Several total syntheses of **geissoschizoline** have been reported. One notable approach involves a stereoselective 13-stage synthesis starting from tryptamine.[9] Another reported synthesis is a 15-step route that utilizes a catalytic asymmetric double Michael addition as a key step.[10] These synthetic routes provide a means to produce **geissoschizoline** and its analogs for further pharmacological evaluation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **geissoschizoline** against AChE and BChE can be determined using a modified Ellman's method.

Materials:

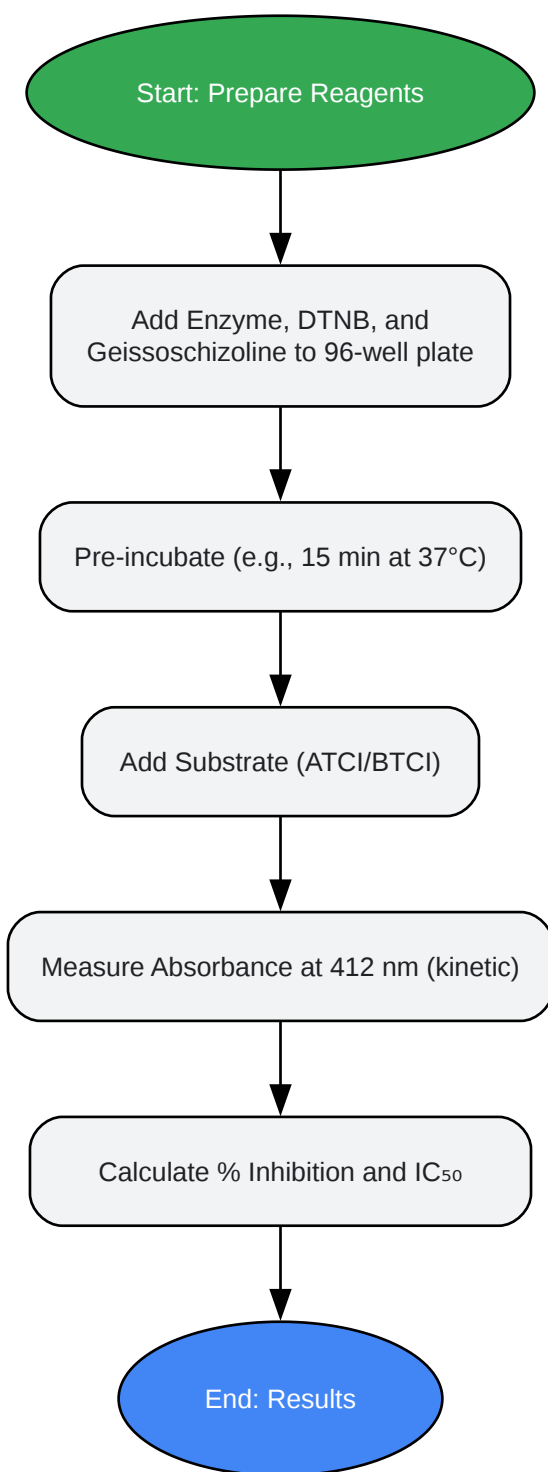
- 96-well microplate
- Microplate reader
- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **Geissoschizoline**

Protocol:

- Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
- In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of **geissoschizoline**.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

- Initiate the reaction by adding the substrate (ATCI or BTCl).
- Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
- Calculate the percentage of inhibition for each concentration of **geissoschizoline** and determine the IC₅₀ value.

The following diagram illustrates the workflow for the cholinesterase inhibition assay.



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Caption: Workflow for the cholinesterase inhibition assay.

Anti-inflammatory Assay in Microglia

The anti-inflammatory effects of **geissoschizoline** can be assessed by measuring the production of nitric oxide (NO) and TNF- α in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Culture:

- Mouse microglial cell line (e.g., BV-2)

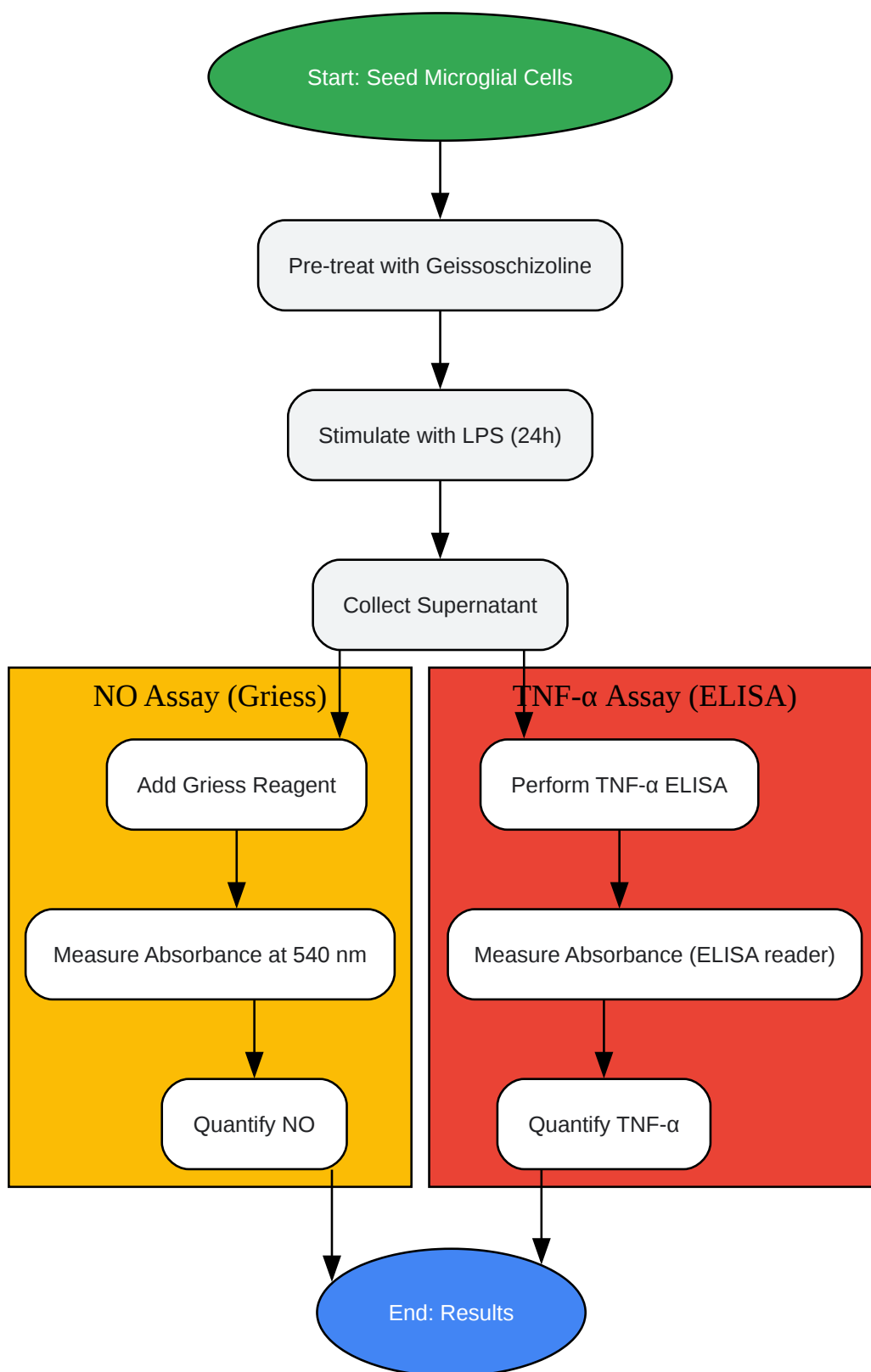
Nitric Oxide (NO) Production (Griess Assay):

- Seed microglial cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with varying concentrations of **geissoschizoline** for a specific duration (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours.
- Collect the cell culture supernatant.
- Add Griess reagent to the supernatant and incubate in the dark.
- Measure the absorbance at 540 nm.
- Quantify the nitrite concentration using a sodium nitrite standard curve.

TNF- α Production (ELISA):

- Follow steps 1-4 from the Griess assay protocol.
- Quantify the concentration of TNF- α in the cell culture supernatant using a commercially available TNF- α ELISA kit, following the manufacturer's instructions.

The following diagram illustrates the workflow for the anti-inflammatory assays.



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Caption: Workflow for anti-inflammatory assays in microglia.

Conclusion

Geissoschizoline is a promising natural product with a multifaceted mechanism of action that makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to dually inhibit acetylcholinesterase and butyrylcholinesterase, coupled with its anti-inflammatory properties, positions it as a potential multi-target therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their exploration of this fascinating alkaloid. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.

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